Home > Products > Building Blocks P9613 > (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide
(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide - 1217487-01-8

(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide

Catalog Number: EVT-1687353
CAS Number: 1217487-01-8
Molecular Formula: C9H12N4O2S
Molecular Weight: 240.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-pyrrolidine-1,2-dicarboxylic acid 2-amide 1-(4-methyl-5-[2-(2,2,2-trifluoro-1,1-dimethyl-ethyl)-pyridin-4-yl]-thiazol-2-yl}amide

    Compound Description: This compound is a specific inhibitor of the alpha isoform of phosphatidylinositol 3-kinase (PI3K) . It is also being investigated as a potential treatment for cancer, particularly in combination with MEK inhibitors . Different solid forms and solvates of this compound have been studied .

Lu AF21934 ((1 S,2 R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide)

    Compound Description: This compound is a metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator . It was investigated for its potential in treating L-DOPA-induced dyskinesia in Parkinson's disease but did not show efficacy in preclinical models .

Overview

(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with a thiazole moiety and two carboxamide groups, enhancing its reactivity and functionality. It is primarily studied for its biological activities, particularly as an enzyme inhibitor and potential therapeutic agent in cancer treatment.

Source

The compound can be synthesized through various chemical routes, which typically involve the construction of the pyrrolidine core followed by the introduction of the thiazole and carboxamide functionalities. The synthesis methods are essential for producing derivatives that exhibit specific biological activities.

Classification

(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide belongs to a class of compounds known as pyrrolidine derivatives. These compounds are characterized by their pyrrolidine ring structure, which is often associated with biological activity, including enzyme inhibition and potential therapeutic effects against various diseases.

Synthesis Analysis

Methods

The synthesis of (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide typically involves several key steps:

  1. Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions using appropriate precursors.
  2. Introduction of the Thiazole Moiety: The thiazole ring is typically introduced via a condensation reaction between a thioamide and an α-haloketone.
  3. Attachment of Carboxamide Groups: The carboxamide groups are usually incorporated through amidation reactions with suitable amines and carboxylic acid derivatives.

Technical Details

Industrial production may optimize these synthetic routes to enhance yield and purity. Techniques such as catalysis, controlled reaction conditions, and purification methods like recrystallization and chromatography are commonly employed to achieve high-quality products.

Molecular Structure Analysis

Structure

The molecular structure of (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide can be described as follows:

  • Pyrrolidine Ring: A five-membered saturated ring containing one nitrogen atom.
  • Thiazole Moiety: A five-membered ring containing both sulfur and nitrogen atoms.
  • Carboxamide Groups: Two amide functional groups attached to the pyrrolidine ring.

Data

The compound's molecular formula is C₉H₁₁N₃O₂S, with a molecular weight of approximately 213.26 g/mol. Its structural representation highlights the spatial arrangement of atoms that contribute to its chemical properties.

Chemical Reactions Analysis

Types of Reactions

(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide can undergo several types of chemical reactions:

  1. Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
  2. Reduction: The carboxamide groups can be reduced to amines.
  3. Substitution: The thiazole ring may participate in nucleophilic substitution reactions.

Technical Details

Common reagents for these reactions include:

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
  • Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃).
  • Substitution: Nucleophiles such as amines or thiols under basic conditions.
Mechanism of Action

The mechanism of action for (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide primarily involves its interaction with specific molecular targets within biological systems. For instance, it may inhibit enzymes by binding to their active sites, which blocks substrate access and catalytic activity. This inhibition has been studied in relation to cancer therapy, particularly targeting pathways involving phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylase 6 (HDAC6).

Physical and Chemical Properties Analysis

Physical Properties

(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide is typically a solid at room temperature with variable solubility in water depending on pH conditions. Its melting point is not universally defined but is generally observed within a moderate range for organic compounds.

Chemical Properties

The compound exhibits reactivity characteristic of both amides and heterocycles:

  • It can participate in hydrogen bonding due to its amide groups.
  • The thiazole moiety contributes to its electrophilic character, making it susceptible to nucleophilic attack.
Applications

(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide has several notable applications in scientific research:

  1. Chemistry: Used as a building block in synthesizing more complex molecules.
  2. Biology: Investigated for potential use as an enzyme inhibitor or ligand for various biological targets.
  3. Medicine: Explored for therapeutic potential in treating diseases such as cancer and infections due to its dual-target inhibitory activities against PI3Kα and HDAC6.
  4. Industry: Utilized in developing new materials and chemical processes due to its unique structural properties.
Introduction to Dual-Targeted Cancer Therapeutics

Role of PI3Kα and HDAC6 in Oncogenic Signaling Pathways

Phosphoinositide 3-kinase alpha (PI3Kα) serves as a master regulator of the PI3K/AKT/mTOR signaling cascade, governing fundamental cellular processes including proliferation, metabolism, and survival. Oncogenic dysregulation occurs predominantly through PIK3CA gene mutations (encoding the p110α catalytic subunit), which occur in approximately 40% of hormone receptor-positive breast cancers, 32% of endometrial cancers, and 15-25% of colorectal cancers . The isoform-specific inhibition profile of PI3Kα demonstrates its critical therapeutic importance: Alpelisib (BYL-719) selectively inhibits p110α with an IC~50~ of 5 nM, compared to significantly higher IC~50~ values for other isoforms (p110γ: 250 nM; p110δ: 290 nM; p110β: 1200 nM) . This selectivity translates to clinically validated antiproliferative effects in PIK3CA-mutated malignancies.

Histone deacetylase 6 (HDAC6) operates within cytoplasmic protein homeostasis networks, distinct from classical nuclear HDACs. Its primary oncogenic functions include: (1) Regulation of heat shock protein 90 (HSP90) via deacetylation, stabilizing oncogenic client proteins; (2) Control of metastatic cell motility through α-tubulin deacetylation and subsequent modulation of microtubule dynamics; and (3) Management of protein aggregation stress responses via aggresome formation. The non-histone substrate profile of HDAC6 creates complementary mechanisms to PI3Kα inhibition, disrupting both proliferative signaling and adaptive stress responses in malignancies.

Table 1: Distinct and Complementary Oncogenic Mechanisms of PI3Kα and HDAC6

TargetPrimary Cellular CompartmentKey Oncogenic FunctionsTherapeutic Inhibition Consequence
PI3KαPlasma membranePhosphoinositide phosphorylation, AKT activation, mTOR signalingCell cycle arrest, apoptosis induction, glucose metabolism disruption
HDAC6CytoplasmHSP90 regulation, tubulin deacetylation, aggresome formationMetastasis suppression, protein homeostasis disruption, enhanced proteotoxic stress

The spatial and functional divergence between these targets creates complementary vulnerabilities in cancer cells. Simultaneous inhibition disrupts both proliferative signaling (via PI3Kα blockade) and cellular adaptive capacity (via HDAC6 inhibition), establishing a mechanistic foundation for synergistic anticancer activity.

Rationale for Dual Inhibition of PI3Kα/HDAC6 in Cancer Therapy

The biological rationale for dual PI3Kα/HDAC6 inhibition extends beyond simple pathway blockade to address fundamental resistance mechanisms in oncology. Single-target PI3Kα inhibitors face significant clinical limitations through compensatory survival pathway activation, particularly in solid tumors. For example, studies with Alpelisib demonstrate that PI3Kα-selective inhibition triggers immediate feedback upregulation of receptor tyrosine kinases (RTKs) and activates parallel survival cascades . Simultaneous HDAC6 inhibition counters these escape mechanisms through several distinct biological actions:

  • Transcriptional modulation: HDAC6 inhibition maintains histone acetylation patterns that suppress pro-survival gene expression networks
  • Protein destabilization: By preventing HSP90 deacetylation, HDAC6 inhibition reduces stability of PI3K pathway components and client oncoproteins
  • Cytoskeletal disruption: HDAC6-mediated tubulin deacetylation regulates metastatic motility, providing anti-metastatic effects beyond primary tumor control

Preclinical evidence demonstrates synergistic cytotoxicity in PI3KCA-mutated cancer models when combining isoform-selective PI3Kα inhibitors with HDAC6-specific agents. Studies using MCF7 and T47D breast cancer cell lines revealed that co-targeting these pathways significantly enhances apoptotic induction compared to monotherapy approaches. The molecular basis for this synergy involves simultaneous suppression of AKT phosphorylation (via PI3Kα inhibition) and elevation of acetylated HSP90 (via HDAC6 inhibition), which impairs compensatory chaperone function [3]. This combination strategy effectively narrows the therapeutic escape window inherent to single-pathway inhibition.

Table 2: Therapeutic Advantages of Dual PI3Kα/HDAC6 Inhibition

Therapeutic ChallengeSingle-Agent LimitationDual-Target Solution
Compensatory pathway activationRTK upregulation circumvents PI3Kα blockadeHDAC6 inhibition disrupts RTK stabilization via HSP90 acetylation
Metastatic progressionPI3Kα inhibitors show limited effect on invasionHDAC6 inhibition suppresses microtubule-dependent motility
Apoptotic resistanceMonotherapy induces cytostasis more than deathCombined stress creates synergistic proteotoxic crisis
Tumor microenvironment modulationLimited immune effects with PI3Kα inhibitorsHDAC6 inhibition enhances immunogenic cell death markers

The structural versatility of the (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide core enables rational design of bifunctional inhibitors. The thiazole carboxamide moiety serves as an effective zinc-binding group (ZBG) for HDAC6 chelation, while the chiral pyrrolidine scaffold provides spatial orientation for PI3Kα hinge region interactions. This complementary pharmacophore positioning enables single-molecule engagement of both targets without significant molecular weight penalties.

Historical Development of Pan-PI3K/HDAC Inhibitors and Limitations

The evolution of PI3K and HDAC inhibitors reveals progressive target selectivity refinement driven by therapeutic necessity. First-generation pan-PI3K inhibitors (e.g., Buparlisib) demonstrated significant off-target toxicity profiles due to simultaneous inhibition of all class I PI3K isoforms, particularly causing hyperglycemia, hepatotoxicity, and mood disturbances. These adverse effects stemmed from physiological PI3K signaling disruption in normal tissues, limiting therapeutic dosing [3]. Similarly, broad-spectrum HDAC inhibitors (e.g., Vorinostat) produced electrolyte abnormalities and fatigue syndromes through non-selective epigenetic modulation.

The structural lineage of PI3K inhibitors shows progressive isoform discrimination refinement. Early pyrrolidine-dicarboxamide derivatives exemplified by US8227462B2 patent compounds demonstrated pan-PI3K inhibitory activity without significant isoform selectivity [3]. These compounds contained the core (S)-pyrrolidine-1,2-dicarboxamide structure linked to various heterocyclic systems, but lacked the substituent engineering necessary for precise target discrimination. For example, non-selective analogs like (S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide (CAS 74039-58-0) demonstrated activity across multiple PI3K isoforms but with insufficient selectivity for clinical translation [5].

Second-generation isoform-selective inhibitors marked a significant therapeutic advancement. Alpelisib exemplifies this evolution with its 300-fold selectivity for p110α versus p110β, achieved through specific molecular interactions within the PI3Kα ATP-binding pocket . This selectivity translated to reduced metabolic complications while maintaining efficacy in PIK3CA-mutated cancers, leading to FDA approval for advanced breast cancer. Similarly, HDAC6-selective inhibitors (e.g., Nexturastat A, Ricolinostat) were developed to preserve nuclear HDAC functions while specifically targeting cytoplasmic HDAC6, minimizing thrombocytopenia and fatigue associated with pan-HDAC inhibition.

Table 3: Evolution of Target Selectivity in PI3K and HDAC Inhibitor Development

GenerationPI3K InhibitorsHDAC InhibitorsKey Limitations
First-generation (Pan-inhibitors)Buparlisib, PictilisibVorinostat, PanobinostatDose-limiting toxicities from broad target engagement, metabolic disturbances, narrow therapeutic indices
Second-generation (Isoform-selective)Alpelisib (PI3Kα), Duvelisib (PI3Kδ/γ)Ricolinostat (HDAC6), Entinostat (HDAC1)Residual off-target effects, pharmacokinetic challenges, emerging resistance mechanisms
Third-generation (Dual-target)PI3Kα/HDAC6 bifunctional inhibitorsPI3Kα/HDAC6 bifunctional inhibitorsOptimizing balanced potency against both targets, achieving favorable drug-like properties

The current frontier focuses on bifunctional inhibitor design integrating selective PI3Kα and HDAC6 inhibition within single molecular entities. This approach leverages lessons from historical development: (1) Structural conservation between kinase and HDAC pharmacophores enables rational design; (2) Appropriate linker engineering maintains drug-like properties while connecting target-specific domains; and (3) Balanced inhibitory potency against both targets avoids disproportionate pathway inhibition that might trigger resistance. The (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide scaffold provides an optimal foundation for this development, with its proven PI3K affinity and intrinsic zinc-binding capacity through the thiazole carboxamide group. These advances represent a convergence of medicinal chemistry and systems biology to overcome the historical limitations of targeted cancer therapies.

Properties

CAS Number

1217487-01-8

Product Name

(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide

IUPAC Name

(2S)-1-N-(1,3-thiazol-2-yl)pyrrolidine-1,2-dicarboxamide

Molecular Formula

C9H12N4O2S

Molecular Weight

240.28 g/mol

InChI

InChI=1S/C9H12N4O2S/c10-7(14)6-2-1-4-13(6)9(15)12-8-11-3-5-16-8/h3,5-6H,1-2,4H2,(H2,10,14)(H,11,12,15)/t6-/m0/s1

InChI Key

WHGCNZSKZSFEPX-LURJTMIESA-N

SMILES

C1CC(N(C1)C(=O)NC2=NC=CS2)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)NC2=NC=CS2)C(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)NC2=NC=CS2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.